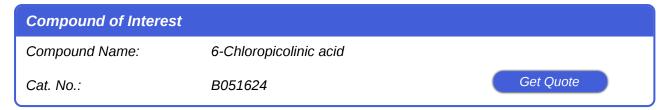


# Spectroscopic Profile of 6-Chloropicolinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **6-Chloropicolinic acid** (CAS No: 4684-94-0), a compound of interest in pharmaceutical and chemical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses.

**Chemical Information** 

Property	Value
Chemical Name	6-Chloropicolinic acid
Synonyms	6-Chloro-2-pyridinecarboxylic acid
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CINO <sub>2</sub>
Molecular Weight	157.55 g/mol
Structure	$CIC_1=CC=CC(C(O)=O)=N_1$

# Spectroscopic Data Mass Spectrometry



Mass spectrometry analysis of **6-Chloropicolinic acid** has been performed using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Technique	Ionization Mode	Key Fragments (m/z)	Source
GC-MS	EI	113, 115, 157	NIST Mass Spectrometry Data Center[1]
MS-MS	Negative	111.996, 155.986	Human Metabolome Database (HMDB)[1]
LC-MS	ESI Negative	[M-H] <sup>-</sup> at 155.9858, fragments at 111.996	MassBank Europe[1]

## Infrared (IR) Spectroscopy

The infrared spectrum of **6-Chloropicolinic acid** provides key information about its functional groups.

Technique	Source of Spectrum	Instrument
ATR-IR	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR

Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl stretch, and aromatic C-H and C=C/C=N stretches.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **6-Chloropicolinic acid** is not readily available in the public domain. However, data for the closely related methyl ester, 6-Chloro-2-picolinic acid methyl ester, is available and can provide insights into the expected shifts for the parent acid. For the acid, one would expect signals corresponding to the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton.



## **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of **6-Chloropicolinic acid** based on the instrumentation and techniques identified.

## Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of 6-Chloropicolinic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution with the initial mobile phase.
- Instrumentation: A high-resolution mass spectrometer, such as a Q Exactive Orbitrap (Thermo Scientific), coupled with a liquid chromatography system is used.[1]
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., Acquity BEH C18 1.7um, 2.1x150mm).[1]
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 μL.
- · Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
  - Capillary Voltage: 3.5 kV.
  - Sheath Gas and Aux Gas Flow Rate: 35 and 10 (arbitrary units), respectively.
  - Scan Range: m/z 50-500.
  - Data Analysis: The acquired data is processed using appropriate software to identify the [M-H]<sup>-</sup> ion and its fragmentation pattern.



## Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation: A small amount of solid 6-Chloropicolinic acid is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
   27 FT-IR, equipped with an ATR accessory is used.[1]
- Data Acquisition:
  - A background spectrum of the clean ATR crystal is collected.
  - The sample spectrum is then collected by pressing the sample onto the crystal to ensure good contact.
  - Spectra are typically recorded from 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of **6-Chloropicolinic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.
  - For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the spectrum.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used.

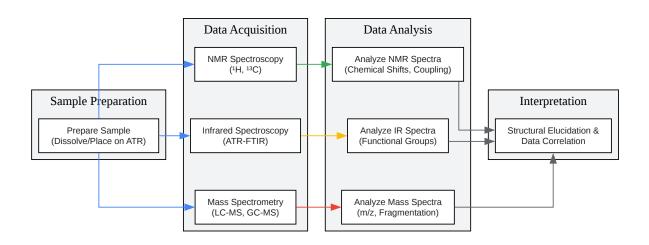


• Data Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

#### **Visualizations**

## **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Chloropicolinic acid**.



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Caption: General workflow for spectroscopic analysis of **6-Chloropicolinic acid**.

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#### References



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